molecular formula C18H19N3O5 B4743892 4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide

4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B4743892
M. Wt: 357.4 g/mol
InChI Key: QSRPDJBCSMCSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a butanoylamino group and a methoxy-nitrophenyl group attached to a benzamide core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide typically involves multi-step organic reactions. One common method starts with the nitration of 2-methoxyphenol to produce 2-methoxy-5-nitrophenol. This intermediate is then subjected to acylation with butanoyl chloride in the presence of a base to form the butanoylamino derivative. Finally, the benzamide group is introduced through a coupling reaction with an appropriate benzoyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in acidic medium are employed.

    Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4) are common.

Major Products

    Oxidation: Formation of methoxybenzoic acids.

    Reduction: Conversion to amino derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, its nitro group can participate in redox reactions, influencing cellular oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitrophenol: Shares the methoxy-nitrophenyl group but lacks the butanoylamino and benzamide groups.

    4-(butanoylamino)benzoic acid: Contains the butanoylamino group but differs in the aromatic substitution pattern.

Uniqueness

4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c1-3-4-17(22)19-13-7-5-12(6-8-13)18(23)20-15-11-14(21(24)25)9-10-16(15)26-2/h5-11H,3-4H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRPDJBCSMCSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide
Reactant of Route 6
4-(butanoylamino)-N-(2-methoxy-5-nitrophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.